molecular formula C7H8INO3 B1400339 Ethyl 4-iodo-5-methylisoxazole-3-carboxylate CAS No. 1356600-24-2

Ethyl 4-iodo-5-methylisoxazole-3-carboxylate

Cat. No. B1400339
M. Wt: 281.05 g/mol
InChI Key: CIAFQPZJFZGWNG-UHFFFAOYSA-N
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Description

“Ethyl 4-iodo-5-methylisoxazole-3-carboxylate” is an organic compound with the molecular formula C7H8INO3 . It is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “Ethyl 4-iodo-5-methylisoxazole-3-carboxylate” were not found, related compounds such as “Ethyl 3-Ethyl-5-methylisoxazole-4-carboxylate” have been synthesized from Ethyl 2-butynoate and 3-Hexen-3-amine, N-9H-fluoren-9-ylidene-, N-oxide .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-iodo-5-methylisoxazole-3-carboxylate” consists of a five-membered isoxazole ring substituted with an iodine atom at the 4-position and a methyl group at the 5-position. The 3-position of the isoxazole ring is substituted with a carboxylate group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 4-iodo-5-methylisoxazole-3-carboxylate” include a molecular weight of 281.05 . Other properties such as melting point, boiling point, and density were not found in the literature.

Scientific Research Applications

Synthesis and Chemical Behavior

  • Deamination and Immunomodulatory Agent Development : The unusual behavior of ethyl ester derivatives during deamination, particularly the transformation of the ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid, leads to compounds with potential immunomodulatory properties (Ryng & Szostak, 2009).
  • Biomimetic Synthesis : Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, closely related to the requested compound, is synthesized for biomimetic studies, particularly towards the synthesis of α-cyclopiazonic acid, an important compound in biological systems (Moorthie et al., 2007).
  • Chiral Compound Synthesis : Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate is used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates, which have relevance in stereochemistry and potentially in pharmaceutical applications (Cox et al., 2003).

Industrial Applications

  • Corrosion Inhibition : Derivatives such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate are studied for their corrosion inhibition properties on mild steel, useful in industrial processes (Dohare et al., 2017).

Biochemical Studies

  • Immunomodulating Activities : Compounds derived from 5-amino-3-methylisoxazole-4-carboxylic acid, closely related to the requested compound, show diverse immunological activities, highlighting the potential of these compounds in immunology research (Ryng et al., 1999).
  • Synthesis of Bioactive Polymers : The reaction of derivatives with other compounds can lead to the formation of bioactive polymers with potential applications in fungicide delivery (Tai et al., 2002).

Novel Syntheses and Reactions

  • Isoxazole–Oxazole Conversion : Ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate, a variant of the requested compound, undergoes transformations offering insights into novel synthetic pathways for heterocyclic compounds (Doleschall & Seres, 1988).
  • Photolysis Studies : The photolysis of closely related compounds like ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate provides valuable insights into the behavior of these compounds under specific light conditions, which is crucial in photochemistry (Ang & Prager, 1995).

Future Directions

The future directions for “Ethyl 4-iodo-5-methylisoxazole-3-carboxylate” could involve its use as a synthetic intermediate in the preparation of other chemical compounds. Isoxazole derivatives are known to be useful in the synthesis of various pharmaceuticals and biologically active compounds .

properties

IUPAC Name

ethyl 4-iodo-5-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO3/c1-3-11-7(10)6-5(8)4(2)12-9-6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAFQPZJFZGWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801194949
Record name 3-Isoxazolecarboxylic acid, 4-iodo-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-iodo-5-methylisoxazole-3-carboxylate

CAS RN

1356600-24-2
Record name 3-Isoxazolecarboxylic acid, 4-iodo-5-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356600-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolecarboxylic acid, 4-iodo-5-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 25 mL RB flask fitted with a magnetic stirrer was charged with 1 mL of TFA. To the stirred solvent were added ethyl 5-methyl-1,2-oxazole-3-carboxylate (0.1 g, 0.6 mmol) and N-iodosuccinimide (0.289 g, 1.2 mmol). After addition, the reaction mixture was heated at 65° C. for 3 h. After completion of the reaction, the reaction mixture was diluted with ethyl acetate (10 mL), the organic layer was washed with saturated NaHCO3 solution (10 mL), thiosulfate solution (10 mL), water (25 mL) and finally with brine solution (10 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure. The product was obtained as a brown liquid (0.12 g, yield: 66.2%). 1H NMR (300 MHz, CDCl3): δ 4.36-4.43 (q, 2H), 2.49 (s, 3H), 1.34-1.39 (t, 3H).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.289 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
66.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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